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Compound of Interest

Compound Name: 3,5-Dichloroaniline

Cat. No.: B042879

Introduction

3,5-Dichloroaniline is a significant chemical intermediate used in the synthesis of various
dyes, pharmaceuticals, and pesticides. A thorough understanding of its chemical structure is
paramount for its application and for ensuring the quality and purity of its derivatives. This
technical guide provides an in-depth overview of the key spectroscopic data for 3,5-
dichloroaniline, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data. This document is intended for researchers, scientists, and
professionals in drug development who require a comprehensive understanding of the
spectroscopic characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the carbon-hydrogen framework of a molecule.

'H NMR Spectroscopy

Proton NMR (*H NMR) spectroscopy of 3,5-dichloroaniline reveals three distinct signals
corresponding to the three aromatic protons and the two amine protons. The symmetry of the
molecule results in the equivalence of the two protons ortho to the amino group (H-2 and H-6)
and a unique signal for the proton para to the amino group (H-4).
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Chemical Shift (d)

Coupling Constant

Proton Multiplicity

ppm (J) Hz
H-2, H-6 6.71 Doublet 1.8
H-4 6.52 Triplet 1.8
-NH:z 3.80 Broad Singlet

13C NMR Spectroscopy

Carbon-13 NMR (**C NMR) spectroscopy provides information about the carbon skeleton of the

molecule. Due to the symmetry of 3,5-dichloroaniline, only four distinct signals are observed
in the 13C NMR spectrum.

Carbon Chemical Shift () ppm
C-1 147.8
C-3,C-5 135.2
C-2,C-6 118.5
C-4 114.3

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of 3,5-dichloroaniline shows

characteristic absorption bands corresponding to the N-H bonds of the primary amine and the

C-Cl bonds, as well as vibrations of the aromatic ring.
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Frequency (cm™?) Vibrational Mode Functional Group

3440, 3350 N-H Symmetric & Asymmetric Primary Amine (-NH2)
Stretching

3060 C-H Aromatic Stretching Aromatic Ring

1620 N-H Bending (Scissoring) Primary Amine (-NHz2)

1580, 1450 C=C Aromatic Stretching Aromatic Ring

840 C-H Out-of-plane Bending Aromatic Ring

750 C-CI Stretching Aryl Halide

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the
ions based on their mass-to-charge ratio. Electron lonization (El) is a common method used for
the analysis of small organic molecules like 3,5-dichloroaniline.

The mass spectrum of 3,5-dichloroaniline shows a prominent molecular ion peak (M*) at m/z
161. The isotopic pattern of the molecular ion is characteristic of a compound containing two
chlorine atoms, with peaks at M+2 (m/z 163) and M+4 (m/z 165) due to the presence of the

37Cl isotope.
m/z Relative Intensity (%) Assignment
165 10.5 [M+4]*
163 65.3 [M+2]*
161 100 [M]*
126 12.0 [M-CI*
90 17.0 [M-CI-HCI]*

Experimental Protocols
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The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented above.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of 3,5-dichloroaniline is dissolved in 0.5-0.7
mL of a deuterated solvent, typically chloroform-d (CDCIs), in a 5 mm NMR tube.

Instrumentation: A 300 MHz or higher field NMR spectrometer is used.

H NMR Acquisition: The spectrum is acquired with a standard pulse sequence. The spectral
width is set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm). A
sufficient number of scans (e-g., 16 or 32) are averaged to obtain a good signal-to-noise
ratio.

13C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence.
The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-160
ppm). A larger number of scans is typically required compared to *H NMR to achieve an
adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

KBr Pellet Method: A few milligrams of 3,5-dichloroaniline are finely ground with
approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The
mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is
placed in the sample holder of the IR spectrometer for analysis.

Thin Solid Film Method: A small amount of 3,5-dichloroaniline is dissolved in a volatile
organic solvent (e.g., dichloromethane). A drop of the solution is placed on a KBr or NaCl salt
plate, and the solvent is allowed to evaporate, leaving a thin film of the solid compound on
the plate. The plate is then mounted in the spectrometer for analysis.

Mass Spectrometry (EI-MS)

Sample Introduction: A small amount of the solid 3,5-dichloroaniline sample is introduced
into the mass spectrometer, typically via a direct insertion probe. The sample is then
vaporized by heating in the ion source.
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« lonization: The gaseous molecules are bombarded with a beam of high-energy electrons
(typically 70 eV), causing ionization and fragmentation.

o Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a
quadrupole or time-of-flight analyzer) according to their mass-to-charge ratio.

o Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus m/z.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and a key
fragmentation pathway for 3,5-dichloroaniline.
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Caption: Workflow for the spectroscopic analysis and structural elucidation of 3,5-
dichloroaniline.
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Caption: Key fragmentation pathway of 3,5-dichloroaniline in Electron lonization Mass
Spectrometry.

 To cite this document: BenchChem. [Spectroscopic Data of 3,5-Dichloroaniline: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b042879#3-5-dichloroaniline-spectroscopic-data-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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